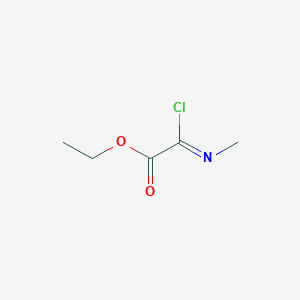

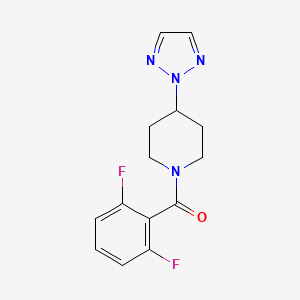

![molecular formula C17H12N6 B2977918 2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338418-44-3](/img/structure/B2977918.png)

2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrimidine derivative, specifically a 2-cyanopyrazolo[1,5-a]pyrimidine derivative . It has a molecular formula of C17H12N6 and a molecular weight of 300.32 . Pyrimidine derivatives have received much interest due to their diverse biological potential .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring fused with a pyrazolo ring, with various functional groups attached, including a cyano group and a vinyl group attached to a pyridinyl group .Chemical Reactions Analysis

This compound, as part of a series of novel pyrazolo[1,5-a]pyrimidine derivatives, was tested in vitro for anticancer efficacy against three cancer cell lines: HepG-2, MCF-7, and Hela .Physical And Chemical Properties Analysis

This compound is a yellow crystal with a melting point of 266 °C . It has a molecular weight of 300.32 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- This compound serves as a precursor for synthesizing a variety of novel polyheterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, its reaction with phenyl isothiocyanate leads to the formation of novel thioanilide derivatives, which are further used to synthesize several novel polyheterocyclic compounds. This process illustrates the compound's utility in expanding the chemical repertoire of pyrazolo[1,5-a]pyrimidines and related structures (Metwally, Abdallah, & Almabrook, 2017).

Applications in Heterocyclic Synthesis

- The compound is also instrumental in the regioselective synthesis of fused heterocycles, both thermally and under microwave irradiation. Its reactions with various aminoazoles as 1,3-binucleophiles highlight its significant role in creating diverse heterocyclic frameworks, proving its value in the synthesis of complex molecular structures (Salem et al., 2015).

Novel Multicomponent Synthesis

- Additionally, it's used in the novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This innovative synthesis approach underlines the compound's utility in creating structurally diverse and potentially biologically active heterocycles in an efficient manner (Rahmani et al., 2018).

Direcciones Futuras

While specific future directions for this compound are not mentioned in the sources retrieved, pyrimidine derivatives in general have shown promising anticancer activity . Future research could focus on further exploring the anticancer potential of this compound and similar pyrimidine derivatives, as well as their potential applications in other areas of medicine.

Propiedades

IUPAC Name |

2-[(Z)-1-cyano-2-pyridin-2-ylethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6/c1-11-7-12(2)23-17(21-11)15(10-19)16(22-23)13(9-18)8-14-5-3-4-6-20-14/h3-8H,1-2H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERNWGOYNMZBQY-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C(=NN12)C(=CC3=CC=CC=N3)C#N)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C(C(=NN12)/C(=C/C3=CC=CC=N3)/C#N)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2977836.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977838.png)

![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)

![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2977846.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977855.png)

![2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2977856.png)

![Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride](/img/structure/B2977858.png)